molecular formula C23H23NO2S B12540612 N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide CAS No. 834912-18-4

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide

Cat. No.: B12540612
CAS No.: 834912-18-4
M. Wt: 377.5 g/mol
InChI Key: GPAKLHBYXNOZRQ-UHFFFAOYSA-N
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Description

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide is an organic compound with a complex structure characterized by the presence of phenyl groups and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(1,2-diphenylbut-1-en-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, its role as a self-assembly inducer in nanoparticle formation involves interactions with other molecules to form stable structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Biological Activity

Chemical Profile

This compound, with the molecular formula C23H23NO2SC_{23}H_{23}NO_2S, is a methanesulfonamide derivative featuring a diphenylbutenyl group. Methanesulfonamide derivatives are often studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Potential Biological Activities

While specific data for this compound is unavailable in the provided sources, insights can be drawn from the structural features and related compounds:

  • Anticancer Properties:
    • Compounds containing diphenylbutenyl groups are known for their estrogen receptor modulating activity. This suggests potential applications in hormone-dependent cancers such as breast cancer.
    • Methanesulfonamide derivatives have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Anti-inflammatory Activity:
    • Sulfonamide groups are associated with anti-inflammatory properties due to their ability to inhibit enzymes like cyclooxygenase (COX).
  • Antimicrobial Activity:
    • The aromatic structure and sulfonamide moiety may contribute to antimicrobial effects by interfering with bacterial folate synthesis.

Hypothetical Case Studies

Given the lack of direct studies on this compound, hypothetical scenarios based on related sulfonamides can be proposed:

Case Study 1: In Vitro Cytotoxicity Testing

  • Objective: Evaluate cytotoxic effects on breast cancer cell lines (e.g., MCF-7).
  • Methodology: Use MTT assays to measure cell viability after treatment with varying concentrations of the compound.
  • Expected Outcome: Dose-dependent reduction in cell viability due to estrogen receptor modulation.

Case Study 2: Anti-inflammatory Assay

  • Objective: Assess inhibition of COX enzymes.
  • Methodology: Perform enzyme inhibition assays using purified COX-1 and COX-2.
  • Expected Outcome: Significant inhibition of COX activity, indicating potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Screening

  • Objective: Test against Gram-positive and Gram-negative bacteria.
  • Methodology: Use agar diffusion or broth dilution methods to determine minimum inhibitory concentration (MIC).
  • Expected Outcome: Moderate antimicrobial activity due to sulfonamide functionality.

Data Table for Hypothetical Activities

Activity TypeModel System/AssayExpected Results
AnticancerBreast cancer cell lines (MCF-7)IC50 in nanomolar range
Anti-inflammatoryCOX enzyme inhibition assayCOX inhibition >50% at 10 µM
AntimicrobialE. coli, S. aureusMIC values between 10–50 µg/mL

Properties

CAS No.

834912-18-4

Molecular Formula

C23H23NO2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-(1,2-diphenylbut-1-enyl)phenyl]methanesulfonamide

InChI

InChI=1S/C23H23NO2S/c1-3-22(18-10-6-4-7-11-18)23(19-12-8-5-9-13-19)20-14-16-21(17-15-20)24-27(2,25)26/h4-17,24H,3H2,1-2H3

InChI Key

GPAKLHBYXNOZRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

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